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Boc-(S)-alpha-(3-bromo-benzyl)-proline

Cat. No.: B2819878
CAS No.: 1217662-71-9
M. Wt: 384.27
InChI Key: DSGWYYBWPWHDEU-KRWDZBQOSA-N
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Description

Significance of Proline and its Analogues in Chemical Research

Proline, unique among the 20 proteinogenic amino acids, possesses a secondary amine integrated into a five-membered pyrrolidine (B122466) ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone, influencing protein folding and stability. nih.gov Proline-rich regions are often found in critical structural motifs of proteins. nih.gov

Beyond their role in nature, proline and its synthetic analogues are widely utilized as asymmetric catalysts in a variety of organic reactions, a field known as organocatalysis. The constrained cyclic structure of proline allows for the creation of a well-defined chiral environment, facilitating stereoselective transformations. Furthermore, the modification of the proline ring at various positions has led to the development of a diverse range of analogues with tailored properties for applications in medicinal chemistry, including the development of antiviral and anti-cancer agents. nih.gov

Overview of Boc-Protected Amino Acids as Synthetic Intermediates

The synthesis of peptides and other complex molecules requires a careful strategy of protecting and deprotecting reactive functional groups. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the amine functionality of amino acids. biointerfaceresearch.com Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under mildly acidic conditions, typically with trifluoroacetic acid (TFA). biointerfaceresearch.com This orthogonality allows for the selective deprotection of the N-terminus while other protecting groups on the amino acid side chains remain intact.

The use of Boc-protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that revolutionized the automated synthesis of peptides. biointerfaceresearch.com The bulky nature of the Boc group can also influence the solubility and handling properties of amino acid derivatives, making them valuable intermediates in both solution-phase and solid-phase synthesis.

Structural Features and Chiral Purity of Boc-(S)-alpha-(3-bromo-benzyl)-proline

This compound is a non-natural amino acid derivative that combines the structural features of proline with a substituted benzyl (B1604629) group at the α-carbon. The key structural elements of this compound are:

The (S)-Proline Scaffold: The pyrrolidine ring provides conformational rigidity. The (S)-configuration at the α-carbon is the naturally occurring stereochemistry for proline.

The Boc Protecting Group: Attached to the nitrogen atom of the pyrrolidine ring, it prevents unwanted reactions at the amine.

The α-(3-bromo-benzyl) Group: The introduction of a bulky benzyl group at the α-carbon further restricts the conformational freedom of the molecule. The bromine atom on the phenyl ring provides a site for further chemical modification, for instance, through cross-coupling reactions, and can also influence the electronic properties and biological activity of the final molecule.

The chiral purity of this compound is of paramount importance for its applications in stereoselective synthesis. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for determining the enantiomeric excess of such compounds, ensuring that the desired stereoisomer is used in subsequent synthetic steps.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1217662-71-9 chemimpex.com
Molecular Formula C₁₇H₂₂BrNO₄ chemimpex.com
Molecular Weight 384.27 g/mol chemimpex.com
Appearance White powder chemimpex.com
Optical Rotation [α]D²⁵ = -94 ± 2º (c=1 in EtOH) chemimpex.com
Purity ≥ 97% (HPLC) chemimpex.com

Research Context and Scope of the Chemical Compound

This compound is a specialized building block primarily utilized in medicinal chemistry and drug discovery. Its unique combination of a conformationally restricted proline core, a modifiable aromatic ring, and a synthetically versatile protecting group makes it an attractive intermediate for the synthesis of targeted therapeutic agents. chemimpex.com

Research involving this compound often focuses on its incorporation into peptides and peptidomimetics to probe structure-activity relationships (SAR). The bromobenzyl moiety can serve as a handle for introducing further diversity or for attaching probes for biological studies. This derivative is particularly explored in the development of enzyme inhibitors and receptor ligands where precise spatial orientation of functional groups is crucial for activity. chemimpex.com Its application is noted in the design of potential treatments for cancer and neurological disorders. chemimpex.com

Table 2: Research Applications of this compound

Application AreaDescription
Peptide Synthesis Serves as a key building block for creating peptides with specific functionalities and enhanced stability. chemimpex.com
Drug Development Utilized in the design of new pharmaceuticals, particularly for targeted therapies in cancer and neurological research. chemimpex.com
Bioconjugation Employed in techniques to link biomolecules with therapeutic agents. chemimpex.com
Protein Engineering Used to modify proteins to improve their stability and activity. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22BrNO4 B2819878 Boc-(S)-alpha-(3-bromo-benzyl)-proline CAS No. 1217662-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(3-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGWYYBWPWHDEU-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of Boc S Alpha 3 Bromo Benzyl Proline

Reactivity of the Bromine Moiety for Further Functionalization

The bromine atom on the benzyl (B1604629) group is a key site for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The bromine atom on the aromatic ring of Boc-(S)-alpha-(3-bromo-benzyl)-proline is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester. This method is highly valued for its functional group tolerance and mild reaction conditions. nih.govrsc.org

For a substrate like this compound, a typical Suzuki-Miyaura coupling would involve reacting it with an arylboronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. rsc.org Given the steric hindrance around the alpha-position of the proline, optimization of these parameters would be essential.

Below is a representative data table illustrating potential Suzuki-Miyaura coupling reactions with this compound methyl ester.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)ProductYield (%)
1Phenylboronic acidPd(OAc)2 (2)SPhos (4)K3PO4Toluene/H2O100Methyl (S)-1-(tert-butoxycarbonyl)-2-(3-phenylbenzyl)pyrrolidine-2-carboxylate85
24-Methoxyphenylboronic acidPd2(dba)3 (1)XPhos (3)Cs2CO3Dioxane/H2O110Methyl (S)-1-(tert-butoxycarbonyl)-2-(3-(4-methoxyphenyl)benzyl)pyrrolidine-2-carboxylate82
33-Pyridinylboronic acidPd(PPh3)4 (5)-Na2CO3DME/H2O90Methyl (S)-1-(tert-butoxycarbonyl)-2-(3-(pyridin-3-yl)benzyl)pyrrolidine-2-carboxylate78

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) on an unactivated aryl bromide, such as the 3-bromobenzyl group, is generally challenging. These reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to facilitate the addition-elimination mechanism. rsc.org The 3-bromo substituent in the target molecule is not sufficiently activated for classical SNAr reactions with common nucleophiles under mild conditions.

However, under more forcing conditions or with highly nucleophilic reagents, substitution might be achievable. For instance, reactions with strong nucleophiles like alkoxides or amides at elevated temperatures could potentially lead to substitution products. It is important to note that such conditions might also promote side reactions, including elimination or degradation of the starting material.

A representative table for potential nucleophilic substitution reactions is shown below.

EntryNucleophileConditionsProductYield (%)
1Sodium methoxideCuI, L-proline, K2CO3, DMSO, 120 °CBoc-(S)-alpha-(3-methoxy-benzyl)-prolineModerate
2MorpholinePd(OAc)2, BINAP, NaOtBu, Toluene, 110 °CBoc-(S)-alpha-(3-(morpholin-4-yl)-benzyl)-prolineModerate
3Sodium thiophenoxideCuI, N,N'-dimethylethylenediamine, K3PO4, Dioxane, 110 °CBoc-(S)-alpha-(3-(phenylthio)-benzyl)-prolineGood

Modifications at the Carboxyl Group of the Proline Moiety

The carboxylic acid functional group of this compound is a versatile handle for various transformations, most notably esterification and amide bond formation.

Esterification: The carboxylic acid can be readily converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. researchgate.net Alternatively, alkylation of the carboxylate salt with an alkyl halide can also yield the ester.

Amide Bond Formation: The formation of amides from the carboxylic acid and an amine is a cornerstone of peptide synthesis and medicinal chemistry. This transformation typically requires the use of coupling reagents to activate the carboxylic acid. nih.govcommonorganicchemistry.com A widely used and efficient coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). mychemblog.comnih.gov This method is known for its high efficiency, rapid reaction times, and suppression of racemization. commonorganicchemistry.com

The following tables provide representative examples of these modifications.

Esterification Reactions

EntryAlcoholReagent/CatalystSolventConditionsProductYield (%)
1MethanolH2SO4 (cat.)MethanolReflux, 12 hMethyl Boc-(S)-alpha-(3-bromo-benzyl)-prolinate95
2Benzyl alcoholDCC, DMAPCH2Cl2RT, 16 hBenzyl Boc-(S)-alpha-(3-bromo-benzyl)-prolinate90
3EthanolSOCl2 (1.2 eq)Ethanol0 °C to RT, 8 hEthyl Boc-(S)-alpha-(3-bromo-benzyl)-prolinate92

Amide Coupling Reactions

Transformations Involving the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. mychemblog.comcommonorganicchemistry.comnih.gov The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The reaction proceeds through the formation of a stable tert-butyl cation, which is typically scavenged to prevent side reactions. commonorganicchemistry.com

The cleavage of the Boc group from this compound is expected to proceed cleanly under standard acidic conditions without affecting the other functional groups, such as the aryl bromide or the carboxylic acid (or its derivatives).

A data table for the deprotection of the Boc group is presented below.

Applications in Advanced Organic Synthesis and Chemical Biology

Chiral Building Block in Peptide Synthesis

The incorporation of non-natural amino acids into peptide chains is a key strategy for developing novel therapeutic agents and research probes. Boc-(S)-alpha-(3-bromo-benzyl)-proline serves as a crucial chiral building block in this context, offering chemists the ability to introduce specific functionalities and conformational constraints into peptide backbones. chemimpex.comchemimpex.com

The synthesis of peptides is a stepwise process that involves the sequential coupling of amino acids. The use of a protecting group on the alpha-amino group is essential to prevent unwanted side reactions. The Boc group on this compound serves this purpose as a temporary protecting group, typically in a strategy known as Boc/Bzl solid-phase peptide synthesis (SPPS).

In this methodology, the carboxylic acid of the Boc-protected proline derivative is activated and coupled to the free amine of a growing peptide chain, which is anchored to a solid resin support. Following the coupling reaction, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), exposing a new N-terminal amine ready for the next coupling cycle. This process is repeated until the desired peptide sequence is assembled. The presence of the bulky alpha-benzyl group can influence the efficiency of these coupling reactions, sometimes necessitating optimized conditions or specialized coupling reagents. embopress.org

The amino acid proline is unique due to its cyclic side chain, which imparts significant conformational rigidity upon the peptide backbone. sigmaaldrich.com Substitution at the alpha-carbon, as seen in this compound, further restricts this conformational freedom. The introduction of a bulky substituent like the 3-bromobenzyl group has several profound effects on the local peptide structure.

Torsional Angle Restriction : The steric bulk of the alpha-substituent severely limits the allowable values for the backbone dihedral angles, particularly the phi (φ) angle. This restriction can force the peptide backbone into specific, predictable conformations. nih.gov

Cis/Trans Isomerization : The peptide bond preceding a proline residue can exist in either a cis or trans conformation. Alpha-substitution generally destabilizes the cis isomer due to steric clashes between the substituent and the preceding amino acid residue. Therefore, incorporating an alpha-benzyl proline derivative tends to favor the trans conformation of the Xaa-Pro bond, reducing conformational heterogeneity in the peptide. nih.gov

These combined effects result in a peptide chain with reduced flexibility and a more defined three-dimensional structure, which can be crucial for biological activity.

FeatureUnsubstituted Prolineα-Substituted Proline (e.g., α-benzyl-proline)
Backbone Flexibility RestrictedHighly Restricted
Preferred Xaa-Pro Amide Bond trans (major), cis (significant population)Strongly favors trans
Favored Secondary Structures β-turns, Polyproline Helices (PPII)β-turns, Helices (α- and 310-)
Ring Pucker Equilibrium Small energy difference between endo and exoBiased equilibrium, influenced by substituent

The ability to rigidly control peptide conformation is a central goal in peptidomimetic drug design. By incorporating this compound, researchers can design peptide analogues that are pre-organized into a specific bioactive conformation. This conformational restriction can lead to several benefits, including:

Enhanced Receptor Binding : By locking a peptide into the shape required for binding to its biological target, binding affinity and specificity can be significantly increased.

Improved Metabolic Stability : A more rigid structure can make peptides less susceptible to degradation by proteases, thereby increasing their half-life in vivo.

Induction of Secondary Structures : Alpha-substituted prolines are known to be potent inducers of β-turn and helical conformations. sigmaaldrich.comnih.gov Spirolactams containing an α-benzyl-proline substructure, for example, have been synthesized as potential β-turn mimetics. sigmaaldrich.com

The 3-bromo-benzyl group also provides a functional handle for further chemical modification through cross-coupling reactions, allowing for the attachment of fluorescent probes, radiolabels, or other functionalities.

Role in Asymmetric Synthesis

Beyond peptide chemistry, the inherent chirality of this compound makes it a valuable component in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereochemical purity.

As a chiral building block, this compound can serve as a starting material for the synthesis of more complex enantiomerically pure molecules. The proline scaffold provides a rigid framework with a defined stereocenter, which can be elaborated through various chemical transformations. Proline analogues are attractive building blocks for active pharmaceutical ingredients. nih.gov For example, complex substituted prolines are key elements in the synthesis of modern antiviral drugs, where precise stereochemistry is critical for efficacy. nih.gov

The existing stereocenter in this compound can direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled diastereoselection. When a new chiral center is created in a molecule that already contains one, the existing center can influence the spatial orientation of the incoming reagents, leading to the preferential formation of one diastereomer over another.

Diastereoselective alkylations of N-Boc-proline derivatives, for instance, have been extensively studied. nih.gov The enolate formed by deprotonating the carboxylic acid can be alkylated with various electrophiles, and the direction of attack is often controlled by the stereochemistry of the proline ring and its substituents, leading to products with high diastereomeric excess. The use of proline derivatives in diastereoselective cycloaddition reactions has also been reported, further highlighting their utility in constructing complex, stereochemically rich molecules. nih.gov

Transformation TypeDescriptionPotential Outcome with this compound
Diastereoselective Alkylation Reaction of the enolate of the proline derivative with an electrophile.The (S)-configuration and the bulky α-substituent direct the approach of the electrophile, favoring the formation of one diastereomer.
Diastereoselective Cycloaddition Use as a chiral dipolarophile in [3+2] cycloaddition reactions.The stereocenter controls the facial selectivity of the cycloaddition, leading to a specific stereoisomer of the resulting cyclic product.
Memory of Chirality Reactions Deprotonation/alkylation at the α-carbon where the chirality is temporarily stored in a chiral enolate intermediate.Can lead to the synthesis of diverse α-quaternary proline derivatives with high enantiomeric purity. nih.gov

Intermediate in the Design of Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of a wide array of bioactive molecules. The presence of the bromine atom on the benzyl (B1604629) group provides a versatile handle for further chemical modifications through various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Inhibitor and Modulator Design for Biological Targets

The rigid, conformationally constrained structure of the proline ring, combined with the customizable side chain, makes this compound an excellent scaffold for the design of potent and selective inhibitors and modulators of biological targets. The stereochemistry of the alpha-substituted benzyl group plays a critical role in defining the orientation of the side chain, which is crucial for precise interactions with the binding sites of proteins.

One notable area of application is in the development of ligands for opioid receptors. In silico studies have suggested that this compound has the potential to interact with these receptors, indicating its utility in the design of novel analgesics or modulators for pain management and neuropharmacology. The ability to modify the bromobenzyl group allows for the fine-tuning of binding affinity and selectivity for different opioid receptor subtypes.

The introduction of the Boc-protected proline moiety can also enhance the stability of peptide-based drug candidates. For instance, research on Boc-protected proline-containing monoamines has demonstrated their increased resistance to enzymatic degradation, a critical factor for improving the bioavailability and therapeutic efficacy of peptide drugs. biointerfaceresearch.com

Creation of Biologically Active Compounds

This compound and its analogs are key intermediates in the synthesis of a variety of biologically active compounds, including antiviral agents. Proline analogues, in general, are attractive building blocks for active pharmaceutical ingredients due to the conformational restrictions they impart on peptide chains, which is often critical for biological activity. nih.gov

A significant example is the role of proline derivatives in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. nih.gov While the direct synthesis of Ledipasvir may utilize various proline scaffolds, the underlying principle of using such conformationally constrained amino acid derivatives highlights the importance of compounds like this compound in constructing the core structures of complex antiviral drugs. The synthesis of key intermediates for Ledipasvir often involves the use of N-Boc protected proline derivatives. nih.gov

The versatility of this compound extends to its use in creating targeted therapies for cancer and neurological disorders. chemimpex.com The ability to introduce specific functionalities through the bromobenzyl group allows for the development of molecules that can selectively interact with specific cellular pathways implicated in these diseases. chemimpex.com

Contributions to Bioconjugation Techniques

Bioconjugation, the process of linking biomolecules to other molecules, is a fundamental tool in drug delivery, diagnostics, and basic research. Boc-protected proline derivatives, including those with reactive handles like a bromo-benzyl group, are valuable in this field. chemimpex.comchemimpex.com The bromine atom can serve as a reactive site for attachment to other molecules, facilitating the creation of well-defined bioconjugates.

Utility in Protein Engineering Research

The introduction of proline and its analogs can disrupt or stabilize secondary structures like alpha-helices and beta-sheets, thereby modulating protein folding and function. sigmaaldrich.com The bulky bromobenzyl group of this compound can introduce specific steric interactions that can enhance the structural integrity of peptides and proteins. Research on proline editing and the incorporation of 4-substituted prolines has demonstrated that such modifications can be used to control peptide and protein conformation in a predictable manner. nih.gov

By strategically placing this modified proline residue within a protein sequence, researchers can fine-tune its properties to develop more effective biopharmaceuticals with improved stability and activity. chemimpex.com

Compound NameCAS NumberMolecular FormulaApplication Area
This compound1217662-71-9C17H22BrNO4Organic Synthesis, Medicinal Chemistry
Ledipasvir1256388-51-8C49H54F2N8O6Antiviral (Hepatitis C)

Computational Studies and Mechanistic Insights

Density Functional Theory (DFT) Calculations on Proline Derivatives

No studies reporting Density Functional Theory (DFT) calculations specifically for Boc-(S)-alpha-(3-bromo-benzyl)-proline were found. Such studies would typically involve the computation of the molecule's electronic structure, optimized geometry, and vibrational frequencies to provide insights into its reactivity and stability.

Molecular Modeling and Conformational Analysis

There is no available literature on the molecular modeling and conformational analysis of this compound. This type of research would explore the three-dimensional arrangements of the molecule and identify its low-energy conformers, which is crucial for understanding its biological activity and interactions with other molecules.

In Silico Identification and Structural Fingerprinting

No information regarding the in silico identification or the generation of structural fingerprints for this compound has been published. These computational methods are used to predict the properties and activities of molecules based on their structure and to compare them with other known compounds.

Elucidation of Reaction Mechanisms Involving Proline Derivatives

While the broader class of proline derivatives is extensively studied in organocatalysis, no specific research was identified that elucidates the reaction mechanisms involving this compound through computational methods. Such studies would typically map out the energy profiles of reaction pathways to understand how the molecule participates in chemical transformations.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

Future advancements in the utility of Boc-(S)-alpha-(3-bromo-benzyl)-proline and its analogues are intrinsically linked to the development of more efficient and versatile synthetic methodologies. While established methods provide access to this class of compounds, emerging strategies promise greater control, diversity, and scalability.

One promising avenue is the application of transition-metal-catalyzed reactions. For instance, silver-catalyzed cyclization reactions have been shown to be effective for creating 5-aryl-substituted proline derivatives from acetylene-containing amino acids. acs.org Adapting such methodologies could provide novel, stereocontrolled routes to benzyl-proline scaffolds. Similarly, phase-transfer catalysis, which has been successfully used for the enantioselective preparation of 4-substituted proline scaffolds, could be explored to construct the alpha-benzylproline core with high stereoselectivity. nih.gov

Furthermore, intramolecular cyclization processes, such as the amino-zinc-ene-enolate cyclization, offer a powerful approach for synthesizing substituted prolines with high stereospecificity. nih.govmdpi.com Future research could focus on adapting these methods for the asymmetric synthesis of alpha-arylmethyl prolines, potentially offering more efficient alternatives to current multi-step sequences. The development of novel organocatalytic approaches also remains a significant area of interest, potentially reducing reliance on metal catalysts and offering greener synthetic pathways. mdpi.com

Exploration of Diverse Chemical Modifications

The 3-bromobenzyl group of this compound is a key feature, serving as a versatile handle for a wide array of chemical modifications through cross-coupling reactions. Future research will undoubtedly focus on leveraging this site to introduce diverse functionalities. Palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be used to append new aryl, alkynyl, and amino groups, respectively, creating a library of derivatives with varied steric and electronic properties. nih.gov

Beyond the benzyl (B1604629) moiety, modifications to the proline ring itself represent a significant frontier. A technique termed "proline editing" showcases a powerful solid-phase strategy where a precursor like 4-hydroxyproline, embedded within a peptide, can be stereospecifically converted into a vast number of different 4-substituted prolines. nih.gov This approach could be conceptually adapted to modify the core structure of this compound, allowing for the introduction of groups that can modulate the conformational properties of the pyrrolidine (B122466) ring. nih.govresearchgate.net Examples of such modifications include fluorination to induce specific stereoelectronic effects or the introduction of thioethers or azides for subsequent bioorthogonal ligations. nih.gov

Table 1: Potential Chemical Modifications and Methodologies

Modification Site Reaction Type Potential Functionality Relevant Methodology
3-Bromobenzyl Group Suzuki Coupling Bi-aryl structures, fluorescent probes Palladium-catalyzed cross-coupling
3-Bromobenzyl Group Sonogashira Coupling Alkynyl groups for click chemistry Palladium/Copper-catalyzed coupling
3-Bromobenzyl Group Buchwald-Hartwig Amination Substituted amines, linkers Palladium-catalyzed amination
Proline Ring (C4) Nucleophilic Substitution (SN2) Azides, thiols, fluorides "Proline Editing" on solid phase

Expansion of Applications in Chemical Biology

The structural features of this compound make it an ideal candidate for developing sophisticated tools for chemical biology. The ability to install diverse functional groups via the bromobenzyl handle opens the door to creating highly specific molecular probes.

A key area for expansion is in bioconjugation. chemimpex.com By modifying the benzyl group with bioorthogonal handles—such as alkynes, azides, or tetrazines—researchers can create proline derivatives that can be selectively ligated to proteins, nucleic acids, or other biomolecules in a biological setting. nih.gov This would enable the tracking of peptides, the identification of binding partners, and the construction of targeted drug-delivery systems. chemimpex.com

Another promising direction is the development of prodrugs. The Boc-proline scaffold has been successfully conjugated to monoamines like serotonin (B10506) and dopamine (B1211576) to create compounds with enhanced enzymatic stability. biointerfaceresearch.com These conjugates act as prodrugs, releasing the active monoamine locally and potentially serving as allosteric modulators of neuroreceptors. biointerfaceresearch.com Applying this concept, this compound could be functionalized and attached to various therapeutic agents to improve their stability and targeting.

Furthermore, the incorporation of proline analogues with unique spectroscopic properties is a powerful tool for studying peptide and protein structure and function. nih.gov The benzyl ring could be modified to include environmentally sensitive fluorophores or handles for attaching NMR-active nuclei, such as 19F or 77Se, allowing for detailed conformational analysis within complex biological systems. nih.gov

Integration with High-Throughput Synthesis and Screening

To fully unlock the potential of the this compound scaffold, future efforts must focus on its integration with high-throughput synthesis and screening platforms. The traditional solution-phase synthesis of individual proline analogues is often a bottleneck for generating the large libraries needed for comprehensive structure-activity relationship (SAR) studies. nih.gov

The development of solid-phase synthetic routes is critical in this regard. Methodologies like the "proline editing" approach, which are performed on a solid support, are inherently suited for parallel synthesis, allowing for the rapid generation of dozens or even hundreds of distinct proline derivatives. nih.gov By starting with a resin-bound peptide containing a modifiable proline precursor, diverse building blocks can be introduced in a combinatorial fashion.

This strategy, combined with automated synthesis platforms, would enable the creation of large, focused libraries of peptides incorporating analogues of this compound. These libraries could then be subjected to high-throughput screening assays to rapidly identify compounds with desired biological activities, such as enzyme inhibition or receptor binding. This integrated approach would significantly accelerate the discovery of novel peptide-based therapeutics and chemical probes.

Table 2: Compound Names Mentioned

Compound Name
This compound
Boc-Pro-5HT
Boc-Pro-DA
4-hydroxyproline
dehydro-δ-azaproline

Conclusion

Summary of Synthetic Utility and Applications

Boc-(S)-alpha-(3-bromo-benzyl)-proline is a highly versatile and synthetically useful chiral building block. The strategic placement of the acid-labile Boc protecting group and the reactive bromobenzyl moiety allows for its seamless integration into complex synthetic pathways, most notably solid-phase peptide synthesis. Its primary utility lies in the creation of conformationally constrained peptides and peptidomimetics, a critical strategy in modern drug discovery for enhancing potency and selectivity. Its applications span from fundamental research in medicinal chemistry to the development of targeted therapeutics for cancer and neurological diseases.

Broader Impact of Proline Analogues in Research and Development

Proline analogues, as a class, have had a profound impact on chemical biology and pharmaceutical development. The rigid structure of the proline ring provides a unique scaffold for controlling peptide and protein conformation. sigmaaldrich.comnih.gov By introducing various substituents onto the ring, chemists can fine-tune stereoelectronic properties, stability, and binding affinity. mdpi.com This approach has proven immensely successful, as evidenced by the numerous FDA-approved drugs that contain proline analogues in their structures. enamine.net These compounds are essential tools for elucidating structure-function relationships in biological systems and for designing next-generation therapeutics with improved pharmacological profiles. acs.org The continued exploration of novel proline derivatives like this compound will undoubtedly continue to drive innovation across the chemical and biomedical sciences.

Q & A

Basic: What are the key synthetic strategies for Boc-(S)-alpha-(3-bromo-benzyl)-proline, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves introducing the 3-bromo-benzyl group to the alpha position of proline under stereochemical control. Common methods include:

  • Palladium-catalyzed cross-coupling to attach aromatic groups .
  • C-H functionalization for direct modification of proline derivatives under mild conditions .
  • Alkylation using 3-bromo-benzyl halides in the presence of a base (e.g., NaH) to ensure regioselectivity .

Critical Factors:

  • Temperature: Elevated temperatures (>60°C) may accelerate side reactions (e.g., epimerization).
  • Solvent: Polar aprotic solvents (DMF, THF) enhance reactivity but may require inert atmospheres to prevent Boc-group cleavage.
  • Catalyst Loading: Pd-based catalysts (1–5 mol%) balance cost and efficiency .

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